3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
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Overview
Description
This compound, with the chemical formula C21H18N4O5S2 , is a fascinating member of the thiazolidinone family. Its structure combines a pyrido[1,2-a]pyrimidine core with a thiazolidinone moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the condensation of a pyrido[1,2-a]pyrimidine derivative with a thiazolidinone precursor. The reaction typically occurs under mild conditions, resulting in the formation of the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals. analytical data for this product may be limited, and buyers should verify its identity and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound may undergo redox reactions, potentially leading to the modification of functional groups.
Substitution: Substituents on the pyrido[1,2-a]pyrimidine ring can be replaced, affecting its properties.
Thiazolidinone Ring Opening: The thiazolidinone ring may open under specific conditions.
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Hydrazine Hydrate (N2H4·H2O): Involved in hydrazinolysis.
Base-Catalyzed Hydrolysis: To cleave ester bonds.
Major Products:: The specific products formed depend on the reaction conditions and substituents. These could include derivatives with altered functional groups or ring structures.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Catalysis: Investigating its catalytic properties.
Anticancer Activity: Some derivatives exhibit promising anticancer effects.
Enzyme Inhibition: Studying its impact on specific enzymes.
Materials Science:
Mechanism of Action
The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C20H20N4O5S2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H20N4O5S2/c1-12-2-3-15-21-17(22-6-8-29-9-7-22)13(18(27)24(15)11-12)10-14-19(28)23(20(30)31-14)5-4-16(25)26/h2-3,10-11H,4-9H2,1H3,(H,25,26)/b14-10- |
InChI Key |
AJODXRQJSVMLSY-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)N4CCOCC4)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)N4CCOCC4)C=C1 |
Origin of Product |
United States |
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